2-Methylpentane-3-sulfonamide 2-Methylpentane-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1247155-74-3
VCID: VC3387189
InChI: InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
SMILES: CCC(C(C)C)S(=O)(=O)N
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol

2-Methylpentane-3-sulfonamide

CAS No.: 1247155-74-3

Cat. No.: VC3387189

Molecular Formula: C6H15NO2S

Molecular Weight: 165.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpentane-3-sulfonamide - 1247155-74-3

Specification

CAS No. 1247155-74-3
Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
IUPAC Name 2-methylpentane-3-sulfonamide
Standard InChI InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9)
Standard InChI Key QNTORGLIMFIRJA-UHFFFAOYSA-N
SMILES CCC(C(C)C)S(=O)(=O)N
Canonical SMILES CCC(C(C)C)S(=O)(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

2-Methylpentane-3-sulfonamide is an aliphatic sulfonamide characterized by a pentane backbone with a methyl group at the 2-position and a sulfonamide group (-SO₂NH₂) at the 3-position. Unlike aromatic sulfonamides such as 2-methylbenzene-1-sulfonamide, this compound features an aliphatic carbon chain as its structural foundation.

Physical Properties

Based on the properties of similar aliphatic sulfonamides, 2-methylpentane-3-sulfonamide likely exhibits the following characteristics:

PropertyPredicted ValueBasis of Prediction
Physical StateWhite crystalline solidCommon for primary sulfonamides
SolubilitySlightly soluble in water; more soluble in alcoholsBased on sulfonamide polarity and hydrogen bonding capabilities
Melting Point120-150°C (estimated)Typical range for aliphatic sulfonamides
pKaApproximately 9-10Comparable to other primary sulfonamides
LogP0.4-0.8 (estimated)Based on balance of hydrophilic sulfonamide group and hydrophobic alkyl chain

The sulfonamide functional group (-SO₂NH₂) contains acidic protons capable of hydrogen bonding, influencing its solubility profile and chemical reactivity.

Synthesis Methodologies

Traditional Synthesis Routes

Several synthetic approaches could potentially yield 2-methylpentane-3-sulfonamide, adapted from established sulfonamide synthesis methods:

Modern Synthetic Approaches

Chemical Reactivity

Characteristic Reactions

The sulfonamide group in 2-methylpentane-3-sulfonamide would be expected to participate in several characteristic reactions:

Deprotonation

With a pKa value in the range of 9-10, the N-H protons can be removed under basic conditions, forming nucleophilic sulfonamide anions capable of participating in various coupling reactions.

Applications and Significance

Synthetic Utility

2-Methylpentane-3-sulfonamide could serve as a useful building block in organic synthesis:

  • As a protecting group for amines

  • As a directing group in C-H activation chemistry

  • As a precursor to other functional groups through transformation of the sulfonamide moiety

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